molecular formula C32H21Cl2OP B12861993 (R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol

(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol

Cat. No.: B12861993
M. Wt: 523.4 g/mol
InChI Key: VYFGKZOTDMOJJG-UHFFFAOYSA-N
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Description

®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol typically involves the reaction of ®-2’-hydroxy-1,1’-binaphthyl with bis(4-chlorophenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxide.

    Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reactions often involve the use of metal catalysts such as palladium or rhodium complexes.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming complexes that facilitate the asymmetric transformation of substrates. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

  • ®-2’-[Bis(4-methylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
  • ®-2’-[Bis(4-fluorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol
  • ®-2’-[Bis(4-methoxyphenyl)phosphino]-[1,1’-binaphthalen]-2-ol

Uniqueness

®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is unique due to the presence of the 4-chlorophenyl groups, which enhance its electronic properties and steric effects. These characteristics contribute to its high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C32H21Cl2OP

Molecular Weight

523.4 g/mol

IUPAC Name

1-[2-bis(4-chlorophenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C32H21Cl2OP/c33-23-11-15-25(16-12-23)36(26-17-13-24(34)14-18-26)30-20-10-22-6-2-4-8-28(22)32(30)31-27-7-3-1-5-21(27)9-19-29(31)35/h1-20,35H

InChI Key

VYFGKZOTDMOJJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)O

Origin of Product

United States

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